molecular formula C21H18ClN3O3S B278650 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B278650
M. Wt: 427.9 g/mol
InChI Key: WTSMZEKZQHXHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'compound X' in the scientific literature and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various enzymes. It has been found to inhibit the activity of proteases such as cathepsin K and elastase, as well as kinases such as JNK and p38. It has also been found to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides.
Biochemical and Physiological Effects:
Compound X has been found to have numerous biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit various enzymes. It has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its ability to inhibit various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using compound X is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.

Future Directions

There are numerous future directions for research involving compound X. One area of research could be the development of more selective inhibitors of specific enzymes. Another area of research could be the study of the neuroprotective effects of compound X in animal models of neurodegenerative diseases. Additionally, the anti-inflammatory and anti-cancer properties of compound X could be further studied for their potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of compound X involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-methoxyphenylthiourea to form the corresponding 4-(4-methoxyphenyl)-1,3-thiazol-2-yl derivative. This intermediate is then reacted with 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid to form the final product, 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in scientific research. It has been found to have numerous biochemical and physiological effects, including the inhibition of various enzymes such as proteases, kinases, and phosphodiesterases. It has also been found to have anti-inflammatory and anti-cancer properties.

properties

Product Name

1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H18ClN3O3S/c1-28-17-8-2-13(3-9-17)18-12-29-21(23-18)24-20(27)14-10-19(26)25(11-14)16-6-4-15(22)5-7-16/h2-9,12,14H,10-11H2,1H3,(H,23,24,27)

InChI Key

WTSMZEKZQHXHJS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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